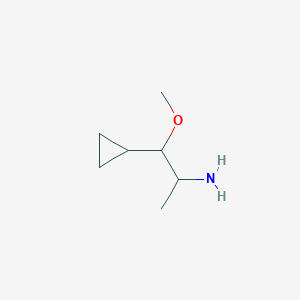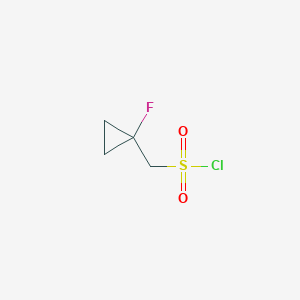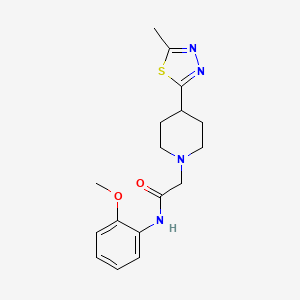![molecular formula C14H16N2O3 B2603869 2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 488826-80-8](/img/structure/B2603869.png)
2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a heterocyclic compound . Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which this compound is a part of, are known for their wide range of interesting biological activities .
Synthesis Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular formula of this compound is C14H16N2O3 . The average mass is 260.288 Da and the monoisotopic mass is 260.116089 Da .Scientific Research Applications
Structural Analysis and Conformation
- The crystal structure of a related compound, 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, was determined, revealing that all atoms of the pyran ring are coplanar, which is different from similar compounds. This structure is stabilized by intermolecular hydrogen bonds, characterized by IR, NMR spectra, and elemental analysis (Wang et al., 2005).
Synthetic Applications
- A novel electrocatalytic approach for synthesizing cyano-functionalized pyrano[4,3-b]pyran systems shows promise for biomedical applications. This method allows for the efficient production of 4-aryl-2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitriles via a multicomponent reaction process, combining synthetic virtues with ecological benefits (Elinson et al., 2013).
- Another study presented a green synthesis approach using nano Si–Mg–fluorapatite catalyst for pyrano[3,2-b]pyran derivatives, highlighting high yields, short reaction times, and the avoidance of toxic solvents. This process demonstrated significant antibacterial and antioxidant properties, indicating potential biomedical applications (Memar et al., 2020).
Biomedical Applications
- Photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives were explored, showing potential for organic–inorganic photodiode fabrication. This study highlights the compounds' ability to form rectification behavior and photovoltaic properties under illumination, suggesting applications in energy conversion and optoelectronic devices (Zeyada et al., 2016).
properties
IUPAC Name |
2-amino-7-methyl-4-(2-methylpropyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-7(2)4-9-10(6-15)13(16)19-11-5-8(3)18-14(17)12(9)11/h5,7,9H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXMNTDOSCKZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)CC(C)C)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603787.png)
![1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B2603789.png)

![2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2603792.png)
![3-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2603793.png)
![4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2603796.png)
![4-[(E)-3-[[cyano-(2-methoxyphenyl)methyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B2603798.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2603801.png)
![2-Ethoxy-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2603805.png)
![3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2603806.png)

